![molecular formula C14H18N2O2 B2807846 8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one CAS No. 20481-68-9](/img/structure/B2807846.png)
8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines can be synthesized through various methods. One such method involves a sequential four-component reaction. The process involves the formation of diversely substituted 9-nitro-1,2,3,4,7,8-hexahydropyrimidin-6-ones from the reaction of Meldrum’s acid, benzaldehydes, 1,1-bis(methylthio)-2-nitroethylene and various diamines in the presence of p-toluene sulfonic acid (PTSA) as an acidic catalyst in water as a green solvent .Molecular Structure Analysis
The crystal structure and the structural features of the 8a-phenylhexahydropyrrolo[1,2-a]pyrimidine-6(2H)-one, C13H16N2O, obtained by condensation of 4-phenyl-4-oxobutanoic acid with 1,3-diaminopropane . Molecules are weakly linked by the intermolecular hydrogen bonds C=O···H–N into the chains. These chains are weakly linked by π-π stacking interactions to form a three-dimensional framework .Chemical Reactions Analysis
The synthesis of pyrimidines often involves multicomponent reactions (MCRs). MCRs offer a large number of possibilities for producing new and diverse heterocycles in a single step with high atom economy, operational simplicity, straightforward route, minimized time, cost, and effort .Aplicaciones Científicas De Investigación
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives have been synthesized for their diverse pharmacological and biological activities. For instance, the compound 8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one is part of a series that includes various nucleophiles to yield pyrimidin-6-one derivatives with potential pharmacological benefits. These derivatives are obtained through reactions involving chalcone intermediates, guanidine nitrate, and further chemical treatments to introduce functional groups at specific positions on the pyrimidine ring. Such compounds are of interest due to their replaceable groups, which offer versatility for further modifications (Jadhav et al., 2022).
Structural Analysis
Detailed structural analysis, including NMR data, of similar pyrimidine derivatives provides insight into their chemical environment, which is essential for understanding their reactivity and interaction with biological targets. This structural information is crucial for the rational design of compounds with desired biological activities (Sørum et al., 2010).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds derived from pyrimidinones showcases the compound's role as a precursor in creating a wide array of biologically active molecules. These include benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which have been explored for their anti-inflammatory, analgesic, and COX-2 inhibitory activities. Such research highlights the potential of pyrimidine derivatives in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Crystal Structure Insights
The crystal structure analysis of phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one, a related compound, reveals weak intermolecular hydrogen bonds and π-π stacking interactions. This structural insight is valuable for understanding the solid-state properties of these compounds and their potential interactions in biological systems (Linkova et al., 2018).
Biological Activities and Applications
Pyrimidine derivatives exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. Research into new dihydropyridine derivatives of pyrimidine has shown promising antibacterial and antifungal activities, highlighting the therapeutic potential of these compounds (Al-Juboori, 2020).
Mecanismo De Acción
Direcciones Futuras
Pyrimidines have been identified as a privileged structure in drug discovery . This review emphasizes advances over the last decades in pyrimidine containing hybrids with in vitro anticancer potential and its correlation with the SAR . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propiedades
IUPAC Name |
8a-(4-methoxyphenyl)-1,2,3,4,7,8-hexahydropyrrolo[1,2-a]pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-18-12-5-3-11(4-6-12)14-8-7-13(17)16(14)10-2-9-15-14/h3-6,15H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSGJOLMGFVYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CCC(=O)N2CCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


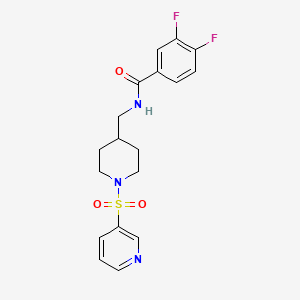
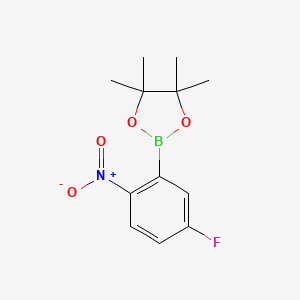
![2-(Methylsulfinyl)benzo[d]thiazole](/img/structure/B2807767.png)
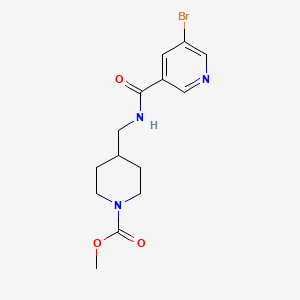
![N-(1,3-benzothiazol-2-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B2807770.png)
![N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2807774.png)

![4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2807777.png)
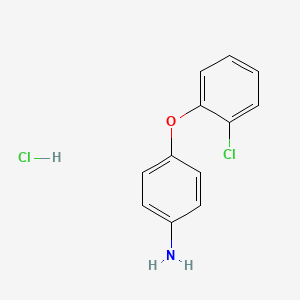
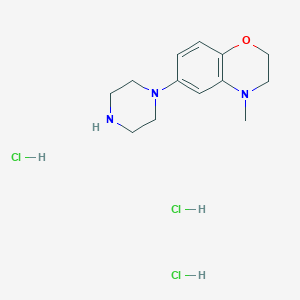
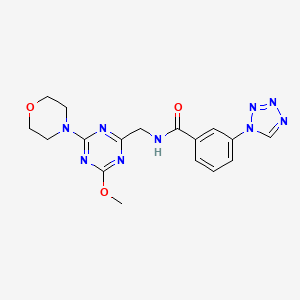
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)
